Biochemical Potency Against PBRM1-BD2
Pbrm1-BD2-IN-3 demonstrates an IC50 of 1.1 μM against PBRM1-BD2 in a biochemical AlphaScreen assay measuring displacement of a biotinylated histone H3K14 peptide [1][2]. This places it among the low-micromolar inhibitors in this series, with distinct potency compared to other characterized analogs.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 1.1 μM |
| Comparator Or Baseline | PBRM1-BD2-IN-1 (0.2 μM), PBRM1-BD2-IN-2 (1.0 μM), PBRM1-BD2-IN-5 (0.26 μM), PBRM1-BD2-IN-7 (0.29 μM), PBRM1-BD2-IN-8 (0.16 μM) |
| Quantified Difference | Pbrm1-BD2-IN-3 is 5.5-fold less potent than PBRM1-BD2-IN-1, but 1.1-fold more potent than PBRM1-BD2-IN-2. It is approximately 4-fold less potent than the sub-micromolar inhibitors PBRM1-BD2-IN-5, PBRM1-BD2-IN-7, and PBRM1-BD2-IN-8. |
| Conditions | AlphaScreen assay with biotinylated histone H3K14 peptide and His6-tagged recombinant human PBRM1 BD2 |
Why This Matters
The distinct IC50 value defines Pbrm1-BD2-IN-3 as a low-micromolar chemical probe, suitable for applications where a less potent but highly selective tool is required to avoid target saturation and off-target effects.
- [1] BindingDB Entry BDBM50591359 (CHEMBL5170175). IC50 for human PBRM1 BD2. Accessed via BindingDB. View Source
- [2] Shishodia S, et al. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening. J Med Chem. 2022;65(20):13714-13735. doi:10.1021/acs.jmedchem.2c00864. View Source
